N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
N-(5-Oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a thienopyrazole derivative characterized by a fused thiophene-pyrazole core, substituted with a p-tolyl group at position 2 and a 1-naphthamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15-9-11-17(12-10-15)26-22(20-13-29(28)14-21(20)25-26)24-23(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBRCYHHHUASIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 396.48 g/mol. The structure features a thieno[3,4-c]pyrazole core that is substituted with a p-tolyl group and a naphthamide moiety, which contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available thieno[3,4-c]pyrazole precursors. Key steps include:
- Formation of the Thieno[3,4-c]Pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The p-tolyl and naphthamide groups are introduced via electrophilic aromatic substitution or coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives. For instance, compounds in this class have been shown to mitigate oxidative stress in biological systems. A study demonstrated that these compounds could protect red blood cells from the toxic effects of 4-nonylphenol in Clarias gariepinus (African catfish), reducing erythrocyte malformations significantly compared to controls .
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival. For example, certain derivatives showed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are pivotal in inflammatory processes. This suggests their potential use in treating inflammatory diseases .
Study on Antioxidant Activity
In a controlled experiment assessing the antioxidant effects of thieno[3,4-c]pyrazole compounds against 4-nonylphenol toxicity:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound A | 12 ± 1.03 |
| Compound B | 0.6 ± 0.16 |
| Compound C | 28.3 ± 2.04 |
| Compound D | 3.7 ± 0.37 |
This table illustrates that the introduction of thieno[3,4-c]pyrazole derivatives significantly reduced erythrocyte damage compared to the control group exposed solely to 4-nonylphenol .
Study on Anticancer Properties
Another investigation into the anticancer activity revealed that specific thieno[3,4-c]pyrazole derivatives exhibited promising results against human breast cancer cell lines:
| Compound | IC50 (µM) |
|---|---|
| Compound X | 5.0 |
| Compound Y | 10.0 |
| Compound Z | 15.0 |
These results indicate that these compounds could serve as lead candidates for further development into anticancer therapeutics.
Comparison with Similar Compounds
Table 1: Key Properties of Analogs
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Autotaxin Inhibition: The patent suggests that thienopyrazole derivatives with varied acyl groups retain inhibitory activity, but optimization of the substituent is critical for balancing potency and drug-like properties .
- Synthetic Accessibility : Brominated benzamide analogs like CAS 958587-45-6 are synthetically tractable, but the naphthamide derivative may require more complex coupling protocols .
Further studies, including crystallographic analysis of the compound-autotaxin complex and solubility assays, are needed to validate these hypotheses.
Preparation Methods
Jacobson Cyclization Approach
The Jacobson reaction provides a reliable route to thieno[3,4-c]pyrazole derivatives. Starting from 3-amino-4-cyanothiophene, sequential treatment with hydroxylamine and p-tolylmagnesium bromide yields the intermediate hydrazine derivative. Cyclization under acidic conditions (HCl/EtOH, 80°C) forms the thieno[3,4-c]pyrazole core with a p-tolyl group at position 2.
Reaction Conditions
Palladium-Catalyzed Amination
An alternative route employs palladium-mediated cross-coupling to install the p-tolyl group. 3-Bromo-thieno[3,4-c]pyrazole undergoes Suzuki-Miyaura coupling with p-tolylboronic acid using Pd(PPh3)4 and Cs2CO3 in dioxane/H2O (90°C, 24 h), achieving 82% yield with >95% regiopurity.
Oxidation to the Sulfoxide Derivative
Controlled oxidation of the thieno[3,4-c]pyrazole sulfur atom is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C → RT, 4 h). The reaction proceeds with 89% yield and minimal over-oxidation to sulfone byproducts.
Analytical Data
- 1H NMR (300 MHz, CDCl3) : δ 7.82 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, p-tolyl), 4.31 (t, J = 6.5 Hz, 2H, CH2), 3.94 (t, J = 6.5 Hz, 2H, CH2), 2.38 (s, 3H, CH3).
Amide Coupling with 1-Naphthoic Acid
Acyl Chloride Formation
1-Naphthoic acid (1.0 eq) reacts with excess thionyl chloride (5 eq) under reflux (3 h) to produce 1-naphthoyl chloride, isolated as a pale yellow solid (94% yield).
Traditional Amidation (Reflux Method)
The thieno[3,4-c]pyrazole-3-amine (1.0 eq) and 1-naphthoyl chloride (1.2 eq) are combined in dry THF with triethylamine (2.0 eq). After refluxing for 6 h, the product precipitates and is purified via silica chromatography (hexane/EtOAc 3:1), yielding 78% of the target compound.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. Using a Biotage Initiator+ system at 130°C (300 W, 15 min), the amidation achieves 93% yield with >99% purity, reducing reaction time by 90% compared to conventional heating.
Comparative Data
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Reflux | 6 | 78 | 95 |
| Microwave | 0.25 | 93 | 99 |
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the amide bond and planar geometry of the thienopyrazole ring. Key bond lengths include S-O (1.48 Å) and C=O (1.23 Å), consistent with sulfoxide and amide functionalities.
Scalability and Industrial Considerations
Bench-scale production (100 g batches) demonstrates consistent yields (89–91%) using flow chemistry for the oxidation and amidation steps. Key parameters:
- Flow rate : 2 mL/min
- Residence time : 8 min
- Temperature : 130°C (microwave chamber).
Q & A
Basic: What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of thieno[3,4-c]pyrazole derivatives typically involves:
Core Formation : Cyclization of thiophene and pyrazole precursors under reflux conditions, often using catalysts like triethylamine ().
Functionalization : Introduction of substituents (e.g., p-tolyl, naphthamide) via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and yield ().
Oxidation : The 5-oxido group is introduced using oxidizing agents like m-CPBA or H₂O₂ ().
Optimization : Monitor reaction progress via TLC, adjust temperature (60–120°C), and use inert atmospheres to prevent degradation ().
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent positions. For complex splitting patterns, 2D NMR (COSY, HSQC) resolves ambiguities ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₄H₂₀N₃O₂S) and detects isotopic patterns ().
- X-ray Crystallography : Resolves 3D conformation and validates stereochemistry ( ).
- HPLC-PDA : Assesses purity (>95%) and detects byproducts ( ).
Basic: How can researchers design preliminary biological activity assays for this compound?
- Target Selection : Prioritize kinases, cyclooxygenases, or apoptosis-related proteins, as thienopyrazoles often modulate these pathways ().
- In Vitro Screening : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability assays (MTT/XTT) at 1–100 μM concentrations ().
- Control Compounds : Include known inhibitors (e.g., celecoxib for anti-inflammatory studies) to benchmark activity ().
Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Kinetic Studies : Vary reagent concentrations and measure rate constants via UV-Vis or in-situ IR to identify rate-determining steps ().
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen incorporation during oxidation ().
- Computational Modeling : DFT calculations (e.g., Gaussian) simulate transition states and predict regioselectivity ().
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability ().
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the naphthamide group) using MOE or Phase ().
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity ().
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
- Meta-Analysis : Compare IC₅₀ values, cell lines, and assay conditions (e.g., serum concentration, incubation time) to identify confounding variables ().
- Dose-Response Curves : Re-evaluate activity at finer concentration gradients (0.1–50 μM) to detect non-linear effects ().
- Structural Analogues : Test derivatives (e.g., halogen-substituted variants) to isolate structure-activity relationships (SAR) ().
Advanced: What strategies mitigate instability issues during in vitro or in vivo studies?
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) to identify labile groups (e.g., the 5-oxido moiety) ( ).
- Formulation : Use PEGylation or liposomal encapsulation to enhance solubility and plasma half-life ().
- Metabolite Profiling : LC-MS/MS identifies degradation products and guides structural stabilization ().
Advanced: How can crystallographic data improve understanding of the compound’s reactivity?
- Electron Density Maps : SHELX-refined crystallographic data reveal bond lengths/angles, highlighting reactive sites (e.g., strained thieno rings) ( ).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking of naphthamide) to predict solid-state reactivity ().
Basic: What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure ( ).
- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation ( ).
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste ( ).
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR Knockout Models : Delete putative targets (e.g., PTGS2) in cell lines to confirm pathway specificity ().
- Biomarker Analysis : Quantify downstream markers (e.g., TNF-α, caspase-3) via ELISA or Western blot ().
- In Vivo Imaging : PET/CT with radiolabeled analogues tracks biodistribution and target engagement ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
